Asparagusic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Alveolar Echinococcosis

Scientific Field: Medical Science, Parasitology

Application Summary: Asparagusic acid has been studied for its potential use in the treatment of Alveolar Echinococcosis (AE), a dangerous zoonotic disease caused by the larvae of Echinococcus multilocularis.

Methods of Application: The study involved both in vitro and in vivo experiments. The effects on vesicles were assessed via PGI release, γ-GGT release, and transmission electron microscopy observations. The in vivo efficacy of asparagusic acid was evaluated in a murine AE model.

Results: Asparagusic acid exhibited a pronounced killing effect on the protoscoleces post-treatment. Asparagusic acid treatment resulted in the upregulation of PGI and γ-GGT release in metacestode vesicles, concomitant with the inhibition of germinal cell viability.

Cellular Uptake of Therapeutics

Scientific Field: Biochemistry, Pharmacology

Application Summary: Asparagusic acid and its analogues have been explored for their potential to enhance the uptake of a variety of cargoes into live cells

Methods of Application: The study involved the synthesis of an asparagusic acid modified lysine, which can be used in solid-phase peptide synthesis.

Results: The study highlighted the potential of asparagusic acid and its derivatives in enhancing the cellular uptake of therapeutics

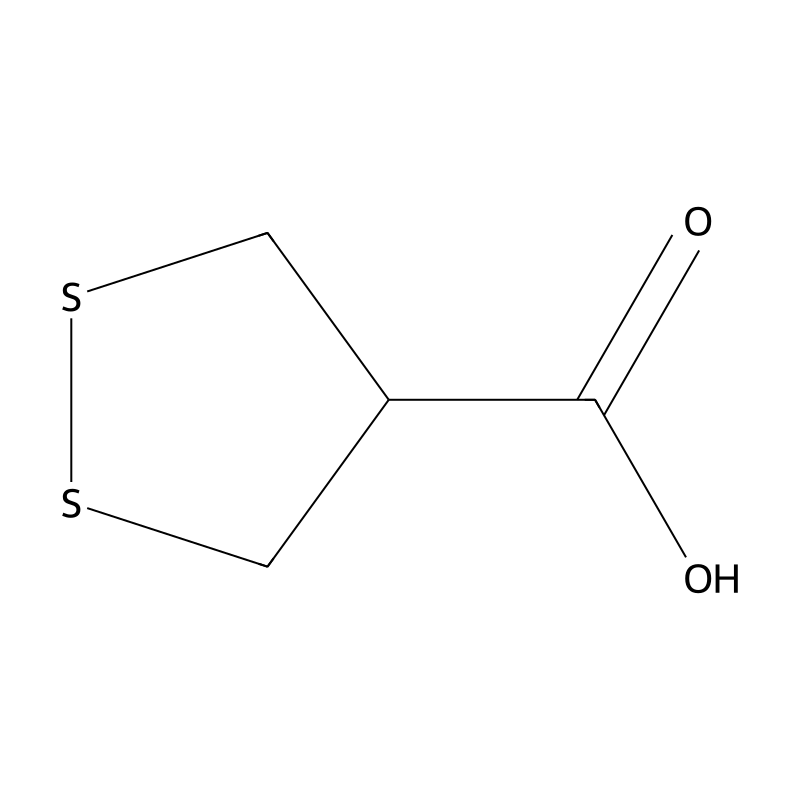

Asparagusic acid, scientifically known as 1,2-dithiolane-4-carboxylic acid, is a five-membered heterocyclic compound characterized by a carboxylic acid and a disulfide group. It is notable for its role in the distinctive odor produced in urine after consuming asparagus. Despite being an organosulfur compound, asparagusic acid itself does not possess a strong odor; rather, it is metabolized into various volatile sulfur-containing compounds that are responsible for the characteristic smell .

The chemical structure of asparagusic acid allows it to undergo several reactions. Upon ingestion, asparagusic acid is metabolized into several sulfur-containing compounds, including dimethyl sulfide and methanethiol, which are volatile and contribute to the odor of urine . The presence of adjacent sulfur atoms enhances its reactivity, making it capable of participating in various biochemical processes.

Asparagusic acid exhibits several biological activities. It has been suggested that it can substitute for alpha-lipoic acid in alpha-keto-acid oxidation systems . Additionally, asparagusic acid plays a role in plant growth regulation by promoting underground shoot growth while inhibiting neighboring plant growth. This compound also serves as a defense mechanism against herbivores due to its potential toxicity at high concentrations .

Asparagusic acid can be synthesized both naturally and artificially. The natural synthesis occurs in asparagus plants, while laboratory synthesis has been achieved through several methods. A notable synthetic route involves treating diethyl malonate with hydrogen iodide to form an intermediate that is then converted to asparagusic acid through hydrolysis and oxidation steps . This method allows for the production of asparagusic acid in just three steps.

Asparagusic acid has potential applications in various fields:

- Agriculture: Its role in plant growth regulation makes it a candidate for use in agricultural practices to enhance crop yields.

- Food Science: Understanding its metabolic products can help improve food flavor profiles and reduce undesirable odors associated with certain foods.

- Biochemistry: As a model compound for studying sulfur metabolism and enzymatic reactions involving organosulfur compounds.

Research indicates that the metabolism of asparagusic acid varies among individuals due to genetic differences. Some people possess a genetic mutation that affects their ability to perceive the sulfurous odor produced after consuming asparagus . Studies have shown that approximately 58% of men and 61.5% of women do not detect the smell, suggesting a significant prevalence of this genetic variation within the population .

| Compound Name | Structure Type | Occurrence | Notable Characteristics |

|---|---|---|---|

| Dimethyl sulfide | Sulfur-containing organic compound | Various vegetables | Commonly produced during cooking |

| Methanethiol | Simple organosulfur compound | Garlic and onions | Strong odor associated with halitosis |

| Alpha-lipoic acid | Organosulfur compound | Various foods | Antioxidant properties |

| 3-Mercapto-3-methylbutanoic acid | Organosulfur compound | Garlic | Contributes to garlic's characteristic smell |

Asparagusic acid stands out due to its exclusive presence in asparagus and its specific metabolic pathway leading to unique odors not produced by other similar compounds .